molecular formula C25H24N2O4S B6115077 N-(2-benzoyl-4-methylphenyl)-4-(1-pyrrolidinylsulfonyl)benzamide

N-(2-benzoyl-4-methylphenyl)-4-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B6115077
M. Wt: 448.5 g/mol
InChI Key: SWFGQUAWHLJNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-4-(1-pyrrolidinylsulfonyl)benzamide, commonly known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

BMS-986165 is a selective inhibitor of TYK2, a member of the JAK family of enzymes. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and IFN-α/β. By inhibiting TYK2, BMS-986165 can prevent the activation of downstream signaling pathways and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In preclinical studies, BMS-986165 has been shown to effectively reduce inflammation and other symptoms associated with autoimmune diseases. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986165 is its specificity for TYK2, which allows for targeted inhibition of the immune response. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on BMS-986165. One area of interest is the development of combination therapies that target multiple enzymes involved in the immune response. Another potential direction is the investigation of BMS-986165 in other autoimmune diseases beyond psoriasis and lupus. Finally, further studies are needed to fully understand the long-term safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of BMS-986165 involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 2-bromoaniline to form 2-(4-methylbenzoyl)aniline. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)benzoyl chloride to form the final product, BMS-986165.

Scientific Research Applications

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases such as psoriasis and lupus. In these studies, BMS-986165 has been shown to inhibit the activity of a specific enzyme called TYK2, which plays a key role in the immune response. By inhibiting TYK2, BMS-986165 can reduce inflammation and other symptoms associated with autoimmune diseases.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-18-9-14-23(22(17-18)24(28)19-7-3-2-4-8-19)26-25(29)20-10-12-21(13-11-20)32(30,31)27-15-5-6-16-27/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFGQUAWHLJNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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